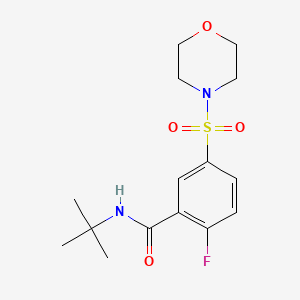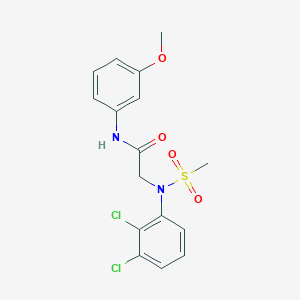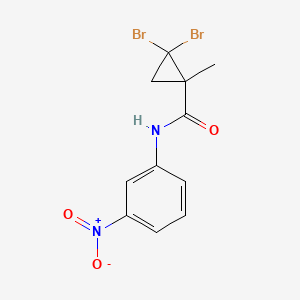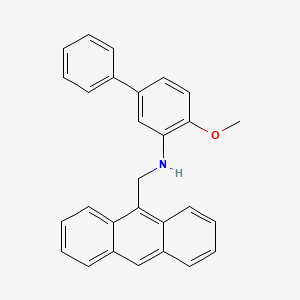![molecular formula C25H19N3O B5172973 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide](/img/structure/B5172973.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide, also known as BMN-673, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to be effective in cancer treatment. BMN-673 is a promising candidate for cancer therapy due to its high potency and selectivity for PARP enzymes.
作用機序
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide works by inhibiting PARP enzymes, which play a crucial role in DNA repair. When DNA is damaged, PARP enzymes are activated to repair the damage. Inhibition of PARP enzymes prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has been shown to have high potency and selectivity for PARP enzymes, leading to a strong inhibition of DNA repair. This results in the accumulation of DNA damage, which triggers cell death. N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide is its high potency and selectivity for PARP enzymes, which makes it a promising candidate for cancer therapy. However, its high potency also poses a challenge in determining the optimal dose for treatment. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has a short half-life, which may limit its effectiveness in vivo.
将来の方向性
1. Combination therapy: N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy. Future research could focus on identifying optimal combinations for different cancer types.
2. Biomarker identification: Biomarkers can be used to predict which patients are most likely to respond to N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide treatment. Future research could focus on identifying biomarkers for N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide sensitivity.
3. Development of more potent PARP inhibitors: While N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide is highly potent, there is still room for improvement. Future research could focus on developing even more potent PARP inhibitors.
4. Clinical trials in specific cancer types: N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has shown promising results in various cancers, but more research is needed to determine its effectiveness in specific cancer types.
In conclusion, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide is a promising candidate for cancer therapy due to its high potency and selectivity for PARP enzymes. Future research could focus on identifying optimal combinations, biomarkers, and more potent PARP inhibitors, as well as conducting clinical trials in specific cancer types.
合成法
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide can be synthesized through a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 4-methyl-1-naphthoic acid, which is then converted into the corresponding acid chloride. The acid chloride is reacted with 4-(1H-benzimidazol-2-yl)aniline to obtain the intermediate product, which is then further reacted with N-methylpyrrolidinone to yield N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide.
科学的研究の応用
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, ovarian, and prostate cancer. In preclinical studies, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has demonstrated superior efficacy compared to other PARP inhibitors. Clinical trials have shown promising results in patients with advanced cancers, including those with BRCA mutations.
特性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O/c1-16-10-15-21(20-7-3-2-6-19(16)20)25(29)26-18-13-11-17(12-14-18)24-27-22-8-4-5-9-23(22)28-24/h2-15H,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKUUFUASOGUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B5172892.png)
![2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B5172893.png)
![4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5172910.png)

![N-(2-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5172923.png)
![1-allyl-5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5172925.png)
![(2R*,3R*)-3-[(2-ethoxybenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5172930.png)

![(4-chlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5172940.png)

![1-{[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5172948.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-4-methoxy-3-biphenylamine](/img/structure/B5172967.png)